Cas no 88497-88-5 (Manassantin B)

Manassantin B structure
Manassantin B structure
اسم المنتج:Manassantin B
كاس عدد:88497-88-5
وسط:C41H48O11
ميغاواط:716.813233375549
CID:1124031
PubChem ID:11399874

Manassantin B الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Manassantin B
    • Saucernetin 7
    • (αR)-α-[(1R)-1-[4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-2-(3,4-Dimethoxyphenyl)-2-hydroxy-1-methylethoxy]-3-methoxyphenyl]tetrahydro-3,4-dimethyl-2-furanyl]-2-methoxyphenoxy]ethyl]-1,3-benzodioxole-5-methanol (ACI)
    • (-)-Manassantin B
    • Saucernetin B
    • SC 7
    • CHEBI:66664
    • Manassantin B , HPLC Grade
    • CHEMBL461308
    • HY-N8225
    • BDBM50478400
    • AKOS040762019
    • (1R,2R)-1-(1,3-benzodioxol-5-yl)-2-{4-[(2S,3R,4R,5S)-5-(4-{[(1R,2R)-1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy}-3-methoxyphenyl)-3,4-dimethyltetrahydrofuran-2-yl]-2-methoxyphenoxy}propan-1-ol
    • (1R,2R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-((2S,3R,4R,5S)-5-(4-(((1R,2R)-1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl)oxy)-3-methoxyphenyl)-3,4-dimethyltetrahydrofuran-2-yl)-2-methoxyphenoxy)propan-1-ol
    • Q27135283
    • MFCD32068060
    • (1R,2R)-1-(1,3-benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-2-(3,4-dimethoxyphenyl)-2-hydroxy-1-methyl-ethoxy]-3-methoxy-phenyl]-3,4-dimethyl-tetrahydrofuran-2-yl]-2-methoxy-phenoxy]propan-1-ol
    • SCHEMBL16442136
    • 88497-88-5
    • FS-6844
    • CS-0140376
    • DTXSID60904893
    • NS00097570
    • 1-(1,3-benzodioxol-5-yl)-2-[4-[5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol
    • SCHEMBL2156708
    • CID 11399874
    • نواة داخلي: 1S/C41H48O11/c1-22-23(2)41(29-12-16-33(36(20-29)47-8)51-25(4)39(43)27-10-14-31-37(18-27)49-21-48-31)52-40(22)28-11-15-32(35(19-28)46-7)50-24(3)38(42)26-9-13-30(44-5)34(17-26)45-6/h9-20,22-25,38-43H,21H2,1-8H3/t22-,23-,24-,25-,38+,39+,40+,41+/m1/s1
    • مفتاح Inchi: GSWZMFDCPMPHDL-FZBBBUCASA-N
    • ابتسامات: C[C@@H]1[C@@H](C)[C@@H](C2C=CC(O[C@H](C)[C@@H](C3C=CC4OCOC=4C=3)O)=C(OC)C=2)O[C@@H]1C1C=CC(O[C@H](C)[C@@H](C2C=CC(OC)=C(OC)C=2)O)=C(OC)C=1

حساب السمة

  • نوعية دقيقة: 716.32000
  • النظائر كتلة واحدة: 716.31966234g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 2
  • عدد مستقبلات الهيدروجين بوند: 11
  • عدد الذرات الثقيلة: 52
  • تدوير ملزمة العد: 14
  • تعقيدات: 1080
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 8
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 6.7
  • طوبولوجي سطح القطب: 124Ų

الخصائص التجريبية

  • كثيف: 1.219±0.06 g/cm3 (20 ºC 760 Torr),
  • نقطة انصهار: 83-86 ºC
  • الذوبان: Insuluble (2.5E-5 g/L) (25 ºC),
  • بسا: 123.53000
  • لوغب: 7.53630

Manassantin B الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL83244-10MG
Manassantin B
88497-88-5
10mg
¥8638.03 2024-12-24
PhytoLab
83244-500mg
Manassantin B
88497-88-5 ≥ 98.0 %
500mg
€14600 2023-10-25
ChemFaces
CFN70466-5mg
Manassantin B
88497-88-5 >=98%
5mg
$288 2023-09-19
TargetMol Chemicals
TN4490-1 mL * 10 mM (in DMSO)
Manassantin B
88497-88-5 98%
1 mL * 10 mM (in DMSO)
¥ 1410 2023-09-15
PhytoLab
83244-1000mg
Manassantin B
88497-88-5 ≥ 98.0 %
1000mg
€27375 2023-10-25
TargetMol Chemicals
TN4490-1 ml * 10 mm
Manassantin B
88497-88-5
1 ml * 10 mm
¥ 1410 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL83244-10MG
88497-88-5
10MG
¥9268.88 2023-01-06
TargetMol Chemicals
TN4490-5 mg
Manassantin B
88497-88-5 98%
5mg
¥ 1,640 2023-07-10
PhytoLab
83244-50mg
Manassantin B
88497-88-5 ≥ 98.0 %
50mg
€1642.5 2023-10-25
TargetMol Chemicals
TN4490-5mg
Manassantin B
88497-88-5
5mg
¥ 1640 2024-07-19

Manassantin B طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
1.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Methanol ;  16 h, rt
المراجع
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, 25 °C; 25 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
3.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  0 °C; 5 min, 25 °C
3.2 Solvents: Dichloromethane ;  1.5 h, 25 °C
3.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
4.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
4.2 0 °C → 25 °C; 1 h, 25 °C
4.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
5.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
المراجع
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, 25 °C; 25 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
2.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1-[(4S,5S)-4,5-dihydro-5-methyl-2-… Solvents: Dichloromethane ;  1 h, 25 °C; 10 h, 25 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
4.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  0 °C; 5 min, 25 °C
4.2 Solvents: Dichloromethane ;  1.5 h, 25 °C
4.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
5.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
5.2 0 °C → 25 °C; 1 h, 25 °C
5.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
6.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
المراجع
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

طريقة الإنتاج 4

رد فعل الشرط
1.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
1.2 0 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
2.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
المراجع
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

طريقة الإنتاج 5

رد فعل الشرط
1.1 Solvents: Methanol ;  16 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  2 h, rt
3.1 Reagents: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… ;  40 min, -45 °C
3.2 Reagents: Water
4.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, rt
4.2 Solvents: Water ;  pH 8
5.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
5.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
5.3 Reagents: Ammonium chloride Solvents: Water
6.1 Solvents: Methanol ;  16 h, rt
المراجع
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
2.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  0 °C; 5 min, 25 °C
2.2 Solvents: Dichloromethane ;  1.5 h, 25 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
3.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
3.2 0 °C → 25 °C; 1 h, 25 °C
3.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
4.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
المراجع
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Calcium chloride Catalysts: Camphorsulfonic acid Solvents: Dichloromethane ;  4 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
2.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, 25 °C; 25 °C → 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
4.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  0 °C; 5 min, 25 °C
4.2 Solvents: Dichloromethane ;  1.5 h, 25 °C
4.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
5.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
5.2 0 °C → 25 °C; 1 h, 25 °C
5.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
6.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
المراجع
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
المراجع
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Calcium chloride Solvents: Dichloromethane ;  10 min, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
2.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
2.2 Solvents: Tetrahydrofuran ;  30 min, 25 °C; 25 °C → 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
3.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1-[(4S,5S)-4,5-dihydro-5-methyl-2-… Solvents: Dichloromethane ;  1 h, 25 °C; 10 h, 25 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
5.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  0 °C; 5 min, 25 °C
5.2 Solvents: Dichloromethane ;  1.5 h, 25 °C
5.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
6.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
6.2 0 °C → 25 °C; 1 h, 25 °C
6.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
7.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
المراجع
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, rt
1.2 Solvents: Water ;  pH 8
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
2.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Solvents: Methanol ;  16 h, rt
المراجع
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ;  1 h, -78 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1 h, 25 °C
2.1 Reagents: Calcium chloride Catalysts: Camphorsulfonic acid Solvents: Dichloromethane ;  4 h, 25 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
3.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
3.2 Solvents: Tetrahydrofuran ;  1 h, 25 °C; 25 °C → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
5.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  0 °C; 5 min, 25 °C
5.2 Solvents: Dichloromethane ;  1.5 h, 25 °C
5.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
6.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
6.2 0 °C → 25 °C; 1 h, 25 °C
6.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
7.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
المراجع
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

طريقة الإنتاج 12

رد فعل الشرط
1.1 Solvents: Methanol ;  16 h, rt
المراجع
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

طريقة الإنتاج 13

رد فعل الشرط
1.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  0 °C; 5 min, 25 °C
1.2 Solvents: Dichloromethane ;  1.5 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
2.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
2.2 0 °C → 25 °C; 1 h, 25 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
3.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
المراجع
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  2 h, rt
2.1 Reagents: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… ;  40 min, -45 °C
2.2 Reagents: Water
3.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, rt
3.2 Solvents: Water ;  pH 8
4.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
4.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Solvents: Methanol ;  16 h, rt
المراجع
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… ;  40 min, -45 °C
1.2 Reagents: Water
2.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, rt
2.2 Solvents: Water ;  pH 8
3.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
3.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Solvents: Methanol ;  16 h, rt
المراجع
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1-[(4S,5S)-4,5-dihydro-5-methyl-2-… Solvents: Dichloromethane ;  1 h, 25 °C; 10 h, 25 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
3.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  0 °C; 5 min, 25 °C
3.2 Solvents: Dichloromethane ;  1.5 h, 25 °C
3.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
4.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
4.2 0 °C → 25 °C; 1 h, 25 °C
4.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
5.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
المراجع
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
1.2 Solvents: Tetrahydrofuran ;  1 h, -30 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Methanol ;  16 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  2 h, rt
4.1 Reagents: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… ;  40 min, -45 °C
4.2 Reagents: Water
5.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, rt
5.2 Solvents: Water ;  pH 8
6.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
6.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
6.3 Reagents: Ammonium chloride Solvents: Water
7.1 Solvents: Methanol ;  16 h, rt
المراجع
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

Manassantin B Raw materials

Manassantin B Preparation Products

Manassantin B الوثائق ذات الصلة

الموردين الموصى بهم
Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Zhangzhou Sinobioway Peptide Co.,Ltd.
Amadis Chemical Company Limited
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Amadis Chemical Company Limited
Baoji Haoxiang Bio-technology Co.Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shanghai Joy Biotech Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shanghai Joy Biotech Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Hefei Zhongkesai High tech Materials Technology Co., Ltd